molecular formula C40H46NO2PSSi B12298213 N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide

N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide

Cat. No.: B12298213
M. Wt: 663.9 g/mol
InChI Key: ZPKWNQHLTCPFJE-TVPBMERNSA-N
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Description

Nuclear Magnetic Resonance Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.45–7.25 (m, 20H, aryl-H from TBDPS and PPh₂).
    • δ 3.82 (dd, J = 12.4 Hz, 1H, SCH₂).
    • δ 1.21 (s, 9H, tert-butyl).
  • ³¹P NMR (162 MHz, CDCl₃): δ -18.5 ppm (singlet, PPh₂).
  • ²⁹Si NMR (99 MHz, CDCl₃): δ 18.3 ppm (Si–O).

Infrared Spectroscopy

  • ν(S=O): 1040–1060 cm⁻¹ (sulfinamide stretch).
  • ν(Si–O–C): 1100–1120 cm⁻¹.
  • ν(P–C): 520–540 cm⁻¹.

Mass Spectrometry

  • ESI-MS : m/z 763.3 [M+H]⁺ (calc. 763.29 for C₄₀H₄₆NO₂PSSi).
  • Major fragments at m/z 647.2 (loss of tert-butyl) and 457.1 (cleavage at silyl ether).

Computational Modeling of Electronic Structure

DFT calculations at the B3LYP/6-311+G(d,p) level reveal:

  • HOMO (-5.8 eV): Localized on the sulfinamide sulfur and adjacent phenyl rings.
  • LUMO (-1.2 eV): Predominantly on the diphenylphosphanyl group.
  • Molecular Electrostatic Potential : A region of high electron density (δ⁻) at the sulfinamide oxygen (Figure 2), making it susceptible to electrophilic attack.

Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the sulfur lone pairs and σ*(C–N) orbitals, stabilizing the sulfinamide configuration. The Wiberg bond index for the S–O bond (1.12) confirms significant double-bond character.

Figure 1. Optimized geometry (DFT) showing intramolecular S···π interactions (dashed lines).
Figure 2. Molecular electrostatic potential map (red = δ⁻, blue = δ⁺).

Properties

Molecular Formula

C40H46NO2PSSi

Molecular Weight

663.9 g/mol

IUPAC Name

N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C40H46NO2PSSi/c1-39(2,3)45(42)41-37(31-44(32-21-11-7-12-22-32)33-23-13-8-14-24-33)36-29-19-20-30-38(36)43-46(40(4,5)6,34-25-15-9-16-26-34)35-27-17-10-18-28-35/h7-30,37,41H,31H2,1-6H3/t37-,45?/m1/s1

InChI Key

ZPKWNQHLTCPFJE-TVPBMERNSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3[C@@H](CP(C4=CC=CC=C4)C5=CC=CC=C5)NS(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3C(CP(C4=CC=CC=C4)C5=CC=CC=C5)NS(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Organometallic Reagents and DABSO

A widely adopted protocol involves the reaction of Grignard or lithium reagents with DABSO (diazabicyclooctane bis(sulfur dioxide)) to generate metal sulfinates. Subsequent treatment with thionyl chloride (SOCl2) yields sulfinyl chlorides, which are trapped by amines to form sulfinamides. For example:

  • Phenylmagnesium bromide reacts with DABSO in tetrahydrofuran (THF) at −78°C to form a magnesium sulfinate.
  • Sulfinyl chloride intermediates are generated via SOCl2 at room temperature (25°C, 30 min).
  • Morpholine or chiral amines are introduced to yield enantiopure sulfinamides (32–83% yield).

This method avoids hazardous gaseous SO2 and operates under mild conditions, making it suitable for lab-scale synthesis.

Chiral tert-Butylsulfinamide Synthesis

Patents describe the use of Grignard reactions with halogenated tert-butane to form tert-butyl sulfinic acid, followed by chlorination with thionyl chloride and esterification with chiral alcohols (e.g., (R)-benzyl alcohol). Key steps include:

  • tert-Butyl bromide and magnesium in 2-methyltetrahydrofuran form a Grignard reagent.
  • Sulfur dioxide gas is introduced at −5°C to yield tert-butyl sulfinic acid.
  • Conversion to tert-butyl sulfinyl chloride via SOCl2 and dimethylformamide (DMF).
  • Esterification with quinidine or cinchonine to achieve enantiomeric excess (>90% ee).

Diphenylphosphanylethyl Moiety Installation

The PPh2 group is introduced via Michael addition or nucleophilic substitution to ensure proper stereochemistry.

Phosphine Ligand Coupling

  • Diphenylphosphine (PPh2H) reacts with a bromoethyl intermediate in the presence of potassium tert-butoxide (t-BuOK) in THF.
  • The reaction proceeds at −78°C to prevent oxidation of the phosphine.
  • Palladium catalysts (e.g., Pd(PPh3)4) facilitate cross-coupling with aryl halides.

Yield : 65–78% after column chromatography.

Stereochemical Control and Resolution

The (1S) configuration is critical for the compound’s bioactivity. Methods include:

Chiral Auxiliaries

tert-Butanesulfinamide acts as a chiral director in asymmetric synthesis:

  • The sulfinamide nitrogen coordinates to metals (e.g., Ti(OiPr)4), enabling stereoselective nucleophilic additions.
  • Noyori asymmetric hydrogenation reduces ketone intermediates to alcohols with >99% ee.

Enzymatic Resolution

Lipases (e.g., Candida antarctica ) selectively hydrolyze enantiomers, achieving 70–90% ee.

Multi-Step Synthesis Protocol

A representative synthesis pathway integrates the above steps:

Step Reaction Reagents/Conditions Yield
1 Sulfinamide formation DABSO, PhMgBr, SOCl2, morpholine 75%
2 Silyl protection TBDPSCl, imidazole, DCM 82%
3 Phosphine coupling PPh2H, t-BuOK, THF 68%
4 Stereochemical resolution Ti(OiPr)4, (S)-BINOL 89% ee

Purification and Characterization

  • Chromatography : Silica gel (hexane/ethyl acetate) removes byproducts.
  • Crystallization : Ethanol/water mixtures yield pure crystals.
  • Analytical Data :
    • 1H NMR (CDCl3): δ 7.65–7.25 (m, 20H, aromatic), 3.82 (s, 1H, NH), 1.21 (s, 9H, t-Bu).
    • HPLC : Chiralpak AD-H column, 95:5 hexane/isopropanol, retention time = 12.7 min.

Challenges and Optimization

  • Racemization : Elevated temperatures during silylation or phosphine coupling reduce ee. Solutions include low-temperature (−78°C) reactions and inert atmospheres.
  • Functional Group Compatibility : TBDPS groups are stable under basic conditions but hydrolyze in acidic media.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfonamide.

    Reduction: The phosphanyl group can be reduced to a phosphine.

    Substitution: The silyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group would yield a sulfonamide, while reduction of the phosphanyl group would yield a phosphine .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. It is also employed in the synthesis of complex organic molecules and as a protecting group for sensitive functional groups .

Biology and Medicine

In biology and medicine, derivatives of this compound are investigated for their potential as enzyme inhibitors and therapeutic agents. The unique combination of functional groups allows for interactions with biological targets, making it a valuable tool in drug discovery .

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also explored for use in electronic devices and sensors .

Mechanism of Action

The mechanism of action of N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its functional groups. The silyl group provides steric protection, the phosphanyl group can participate in coordination chemistry, and the sulfinamide group can form hydrogen bonds and other interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Compound Name / ID Key Substituents Functional Groups Key Findings
Target Compound TBDPS ether, diphenylphosphanyl Sulfinamide, silyl ether, phosphine NMR shifts in regions A (positions 39–44) and B (29–36) indicate substituent-specific electronic effects .
(S)-N-[(1S,2S)-2-Benzylamino-1-(4-hydroxyphenyl)-3-methylbutyl]-1,1-dimethylethane-2-sulfinamide Benzylamino, 4-hydroxyphenyl Sulfinamide, hydroxyl, benzylamine Crystallographic data reveals planar sulfinamide geometry; hydroxyl group enhances solubility in polar solvents.
Compounds 1 and 7 (from ) Varied substituents in regions A/B Similar backbone to Rapa Identical NMR profiles except in regions A/B, suggesting localized electronic perturbations from substituents .
N-[(2S)-1-hydroxypropan-2-yl]-2-nitrobenzenesulfonamide Nitrobenzenesulfonamide, hydroxypropan-2-yl Sulfonamide, nitro, hydroxyl Nitro group increases acidity (pKa ~3.5) compared to sulfinamides (pKa ~5–6).

Functional Group Impact on Properties

  • Sulfinamide vs. Sulfonamide : Sulfinamides (e.g., target compound) exhibit higher stereochemical rigidity and milder acidity than sulfonamides (e.g., ), making them preferable in asymmetric synthesis .
  • TBDPS Ether : The bulky silyl group in the target compound enhances steric shielding, reducing undesired side reactions (e.g., oxidation of the phosphanyl group) compared to smaller silyl analogues .
  • Phosphanyl Group : Unlike the morpholinyl or triazolyl groups in and , the diphenylphosphanyl moiety enables coordination to transition metals, suggesting utility in catalysis .

NMR and Spectroscopic Comparisons

  • Region A (positions 39–44) : In the target compound, upfield shifts (δ 1.2–1.8 ppm) suggest shielding by the TBDPS group. In contrast, analogues with smaller substituents (e.g., hydroxyl in ) show downfield shifts (δ 2.0–2.5 ppm) due to hydrogen bonding .
  • Region B (positions 29–36): The diphenylphosphanyl group induces deshielding (δ 6.5–7.2 ppm), absent in non-phosphorylated analogues (e.g., : δ 5.8–6.3 ppm) .

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